

Technical Guide: Physicochemical Properties of 2-(Piperidin-4-yl)acetic acid Hydrochloride

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Compound of Interest

Compound Name: 2-(Piperidin-4-yl)acetic acid

Cat. No.: B554703

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(Piperidin-4-yl)acetic acid** hydrochloride. The information herein is intended to support research and development activities by providing key data and standardized experimental protocols.

Core Physicochemical Properties

2-(Piperidin-4-yl)acetic acid hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and drug design. A thorough understanding of its fundamental properties is crucial for its application in experimental settings.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **2-(Piperidin-4-yl)acetic acid** hydrochloride.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ ClNO ₂	PubChem CID: 15565775[1]
Molecular Weight	179.64 g/mol	PubChem CID: 15565775[1]
CAS Number	73415-84-6	PubChem CID: 15565775[1]

Note: Specific values for Melting Point, Solubility, and pKa can vary between batches and are dependent on the experimental conditions. The protocols to determine these values are provided below.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination by Capillary Method

The melting point is a critical indicator of purity. The capillary method is a widely accepted technique for its determination.^[2]

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered **2-(Piperidin-4-yl)acetic acid** hydrochloride is packed into a capillary tube to a height of 2-3 mm.^[3] The tube is then tapped gently to ensure the sample is compact.^[3]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting range is reported as these two temperatures.^[4]
- **Purity Assessment:** A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Solubility Assessment

Solubility is a crucial parameter for any compound intended for biological or pharmaceutical use. A common method to determine solubility is the shake-flask method.^[5]

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **2-(Piperidin-4-yl)acetic acid** hydrochloride is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
- **Quantification:** A sample of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis.
- **Reporting:** The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with acidic and/or basic functional groups, like **2-(Piperidin-4-yl)acetic acid** hydrochloride, potentiometric titration is a standard method for pKa determination.^[6]

Methodology:

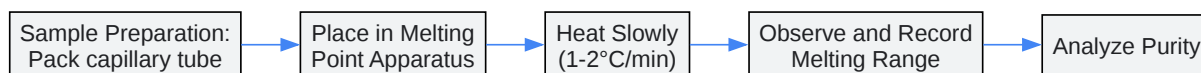
- **Sample Preparation:** A precise amount of **2-(Piperidin-4-yl)acetic acid** hydrochloride is dissolved in a known volume of water or a suitable buffer to create a solution of known concentration.^[6]
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized titrant (e.g., 0.1 M NaOH) is positioned above the beaker.^[6]
- **Titration Process:** The titrant is added to the sample solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

once the reading stabilizes.[6]

- Data Analysis: The pH values are plotted against the volume of titrant added to generate a titration curve.
- pKa Determination: The pKa is determined from the titration curve. For a weak acid, the pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[7][8] The equivalence point is identified as the point of steepest inflection on the curve.[7]

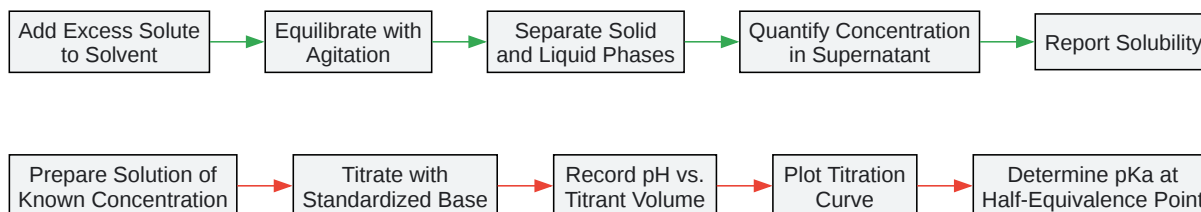
Visualizations

The following diagrams illustrate the experimental workflows described above.



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Caption: Workflow for Melting Point Determination.



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